molecular formula C18H25NO2S2 B2588206 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1351591-75-7

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2588206
CAS No.: 1351591-75-7
M. Wt: 351.52
InChI Key: ORGRCWNLKOZEOQ-UHFFFAOYSA-N
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Description

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Scientific Research Applications

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is optimized using specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both oxa and thia groups within its spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S2/c1-14(2)23-16-5-3-15(4-6-16)13-17(20)19-9-7-18(8-10-19)21-11-12-22-18/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGRCWNLKOZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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